

Solubility of Iron(III) Chloride Hexahydrate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Iron(III) chloride hexahydrate*

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This in-depth technical guide provides a comprehensive overview of the solubility of **iron(III) chloride hexahydrate** ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$) in a range of organic solvents. A thorough understanding of its solubility is critical for applications in organic synthesis, catalysis, and pharmaceutical development where it is employed as a Lewis acid, oxidant, or a source of iron. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of **iron(III) chloride hexahydrate** varies significantly with the nature of the organic solvent, primarily influenced by solvent polarity, donor properties, and temperature. The following table summarizes the available quantitative solubility data.

Solvent	Chemical Formula	Temperature (°C)	Solubility (g/100 g of solvent)	Reference(s)
Acetone	C ₃ H ₆ O	18	63	[1][2]
Methanol	CH ₄ O	0	131	[3]
15	143	[3]		
30	161	[3]		
Ethanol	C ₂ H ₆ O	0	136	[3]
15	141	[3]		
20.6	144	[3]		
Diethyl Ether	C ₄ H ₁₀ O	-	Very Soluble	[1][2][4]
Dimethylformamide (DMF)	C ₃ H ₇ NO	25	20	[3]
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ SO	-	Soluble (30 g/100g)	[5]
Acetonitrile	C ₂ H ₃ N	-	Soluble	[1]
Tetrahydrofuran (THF)	C ₄ H ₈ O	-	Soluble	[6]
Glycerol	C ₃ H ₈ O ₃	-	Very Soluble	[1]
Acetic Acid	C ₂ H ₄ O ₂	-	Very Soluble	[3]
Benzene	C ₆ H ₆	-	Sparingly Soluble	[1]
Ethyl Acetate	C ₄ H ₈ O ₂	-	Practically Insoluble	[1]
Carbon Disulfide	CS ₂	-	Sparingly Soluble	[1]

Note: "Very Soluble" and "Soluble" are qualitative descriptions from the cited sources where specific quantitative data was not provided. The solubility in many donor solvents like alcohols, ketones, and ethers is generally high.^[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible scientific research and process development. Below are detailed methodologies for two common and effective methods for quantifying the solubility of **iron(III) chloride hexahydrate** in organic solvents.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

a. Materials and Equipment:

- **Iron(III) chloride hexahydrate** (analytical grade)
- Organic solvent of interest (anhydrous grade)
- Temperature-controlled shaker or water bath
- Analytical balance (± 0.0001 g)
- Volumetric flasks and pipettes
- Syringe filters (chemically resistant, e.g., PTFE)
- Drying oven
- Glass vials with screw caps
- Spatula and weighing paper

b. Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of **iron(III) chloride hexahydrate** to a known volume or mass of the organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
- Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains. For viscous solvents, a longer equilibration time may be necessary.
- Sample Withdrawal and Filtration:
 - Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.
 - Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask or vial. This step is critical to remove any undissolved microcrystals.
- Solvent Evaporation and Weighing:
 - Accurately weigh the flask or vial containing the filtered saturated solution.
 - Gently evaporate the solvent under a fume hood. For low-boiling solvents, this can be done at room temperature or with gentle heating. For high-boiling solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.
 - Once the solvent is completely evaporated, dry the remaining solid in a drying oven at a temperature below the melting point of **iron(III) chloride hexahydrate** (37 °C) until a constant weight is achieved.^[7]
 - Cool the flask or vial in a desiccator before weighing the residual solid on an analytical balance.

c. Calculation of Solubility:

- Solubility (g/100 g solvent) = $\frac{[(\text{mass of vial} + \text{solute}) - (\text{mass of empty vial})]}{[(\text{mass of vial} + \text{solution}) - (\text{mass of vial} + \text{solute})]} \times 100$

UV-Vis Spectrophotometric Method

This method is suitable for solvents in which iron(III) chloride forms a colored solution or can be complexed to form a chromophore. It relies on the Beer-Lambert law.

a. Materials and Equipment:

- UV-Vis spectrophotometer
- Quartz or glass cuvettes (depending on the wavelength range)
- **Iron(III) chloride hexahydrate** (analytical grade)
- Organic solvent of interest (spectroscopic grade)
- Volumetric flasks and pipettes
- Analytical balance

b. Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of known concentration by accurately weighing a small amount of **iron(III) chloride hexahydrate** and dissolving it in a known volume of the organic solvent in a volumetric flask.
 - Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
- Determination of Maximum Wavelength (λ_{max}):
 - Scan one of the standard solutions across a suitable wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λ_{max}). The absorbance peaks for

iron(III) chloride complexes in the UV-Vis range can be influenced by the solvent and the presence of other species.[8][9]

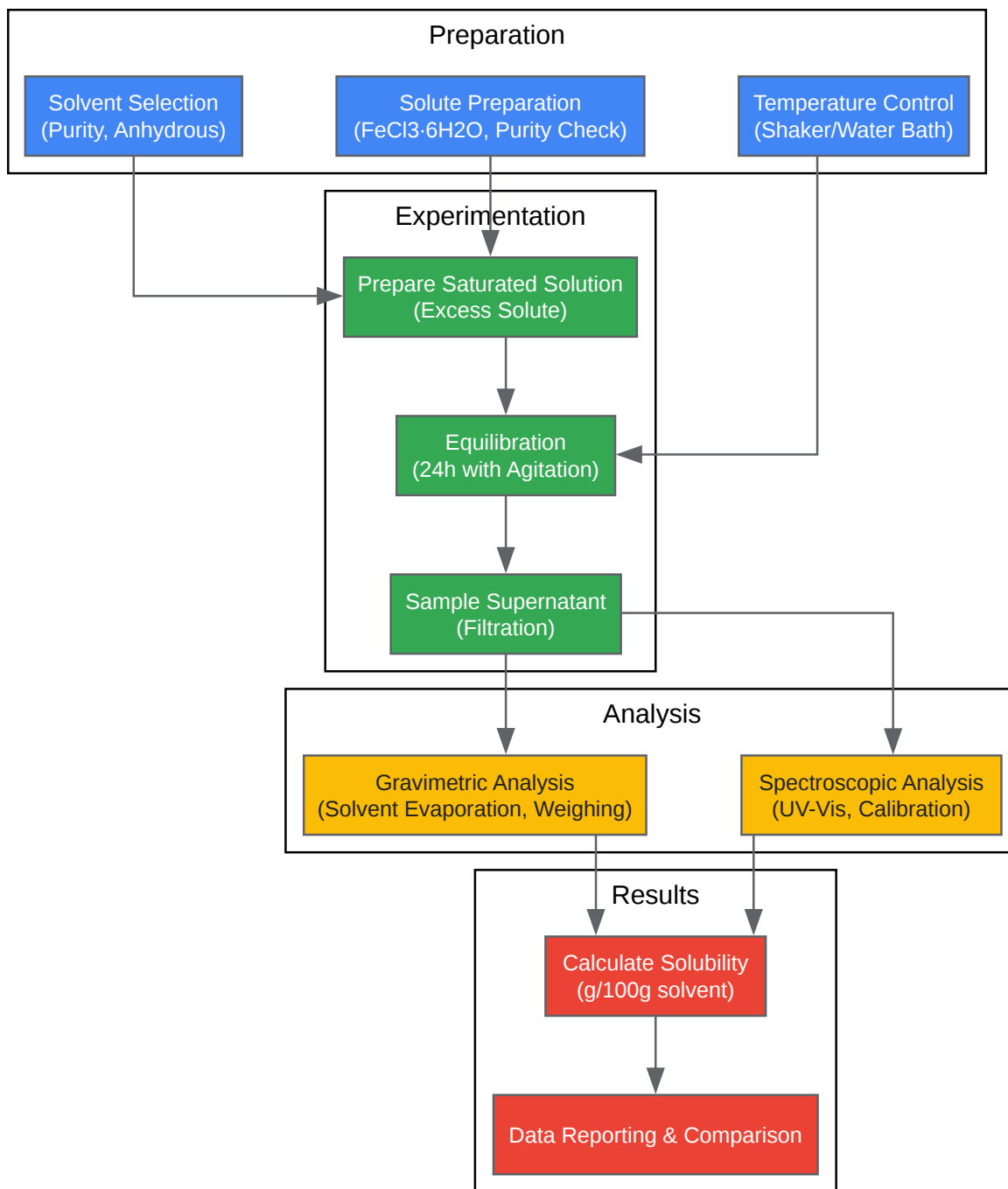
- Generation of Calibration Curve:
 - Measure the absorbance of each standard solution at the determined λ_{max} .
 - Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin.
- Preparation and Measurement of Saturated Solution:
 - Prepare a saturated solution of **iron(III) chloride hexahydrate** in the organic solvent as described in the gravimetric method (steps 1a and 1b).
 - Carefully withdraw a small, known aliquot of the clear, saturated supernatant.
 - Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .

c. Calculation of Solubility:

- Use the equation of the line from the calibration curve ($y = mx + c$, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
- Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
- Convert the concentration (e.g., in mol/L) to the desired solubility units (e.g., g/100 g of solvent).

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining and analyzing the solubility of **iron(III) chloride hexahydrate** in an organic solvent.

Workflow for Solubility Determination of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in Organic Solvents[Click to download full resolution via product page](#)Caption: Workflow for determining the solubility of **iron(III) chloride hexahydrate**.

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